molecular formula C13H19Cl2NO B1426435 3-[(4-Chloro-3-ethylphenoxy)methyl]pyrrolidine hydrochloride CAS No. 1219949-02-6

3-[(4-Chloro-3-ethylphenoxy)methyl]pyrrolidine hydrochloride

Cat. No.: B1426435
CAS No.: 1219949-02-6
M. Wt: 276.2 g/mol
InChI Key: SNNRHAOKYKOPFM-UHFFFAOYSA-N
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Description

3-[(4-Chloro-3-ethylphenoxy)methyl]pyrrolidine hydrochloride is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound is characterized by a pyrrolidine ring substituted with a 4-chloro-3-ethylphenoxy group, and it exists as a hydrochloride salt.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(4-Chloro-3-ethylphenoxy)methyl]pyrrolidine hydrochloride typically involves the following steps:

  • Preparation of 4-Chloro-3-ethylphenol: This starting material can be synthesized through the chlorination of 3-ethylphenol using appropriate chlorinating agents.

  • Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed using methods such as reductive amination of an appropriate amine precursor.

  • Attachment of the Phenoxy Group: The phenoxy group is introduced via a nucleophilic substitution reaction, where the phenol derivative reacts with a suitable electrophile.

  • Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt form by treating it with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions such as temperature, pressure, and solvent choice are optimized for maximum yield and purity. Continuous flow chemistry and other advanced techniques might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 3-[(4-Chloro-3-ethylphenoxy)methyl]pyrrolidine hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Nucleophilic substitution reactions can introduce new substituents at various positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are often used.

  • Substitution: Nucleophiles like amines, alcohols, and halides can be used, with reaction conditions tailored to the specific substitution reaction.

Major Products Formed:

Scientific Research Applications

3-[(4-Chloro-3-ethylphenoxy)methyl]pyrrolidine hydrochloride has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a tool in biological studies to investigate cellular processes and molecular interactions.

  • Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

  • Industry: The compound's unique properties make it useful in various industrial processes, such as the production of advanced materials and chemicals.

Mechanism of Action

The mechanism by which 3-[(4-Chloro-3-ethylphenoxy)methyl]pyrrolidine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context in which the compound is used, but it generally involves binding to receptors or enzymes, modulating their activity, and influencing biological processes.

Comparison with Similar Compounds

  • 4-Chloro-3-ethylphenol: A related compound that serves as a precursor in the synthesis of 3-[(4-Chloro-3-ethylphenoxy)methyl]pyrrolidine hydrochloride.

  • (4-Chloro-3-ethylphenoxy)acetic acid: Another derivative with similar structural features.

  • 3-(4-Chloro-3-ethylphenoxy)aniline: A compound with a similar phenoxy group attached to an aniline ring.

Uniqueness: this compound is unique due to its specific combination of the pyrrolidine ring and the 4-chloro-3-ethylphenoxy group, which imparts distinct chemical and biological properties compared to its similar compounds.

Properties

IUPAC Name

3-[(4-chloro-3-ethylphenoxy)methyl]pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO.ClH/c1-2-11-7-12(3-4-13(11)14)16-9-10-5-6-15-8-10;/h3-4,7,10,15H,2,5-6,8-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNNRHAOKYKOPFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)OCC2CCNC2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219949-02-6
Record name Pyrrolidine, 3-[(4-chloro-3-ethylphenoxy)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219949-02-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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